Cas no 23434-88-0 (Tetrahydropiperine)

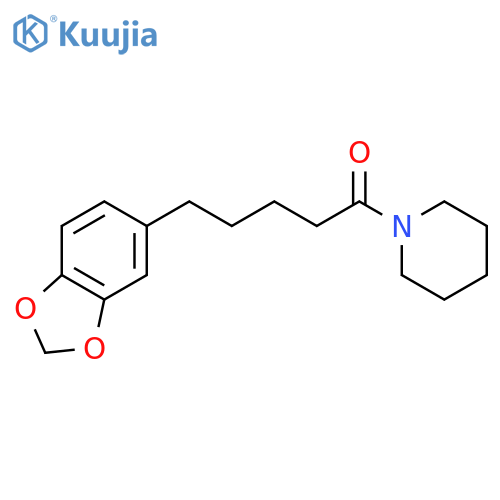

Tetrahydropiperine structure

商品名:Tetrahydropiperine

CAS番号:23434-88-0

MF:C17H23NO3

メガワット:289.369425058365

CID:1414318

Tetrahydropiperine 化学的及び物理的性質

名前と識別子

-

- 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one

- 1-[5-(1,3-Benzodioxol-5-yl)pentanoyl]piperidine

- 1-pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-

- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxopentyl]-

- 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one

- Tetrahydropiperine

- 5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-1-pentanone

- Cosmoperine

- Tetrahydropiperin

- APZYKUZPJCQGPP-UHFFFAOYSA-N

- 8904DO502T

- Piperidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxopentyl)-

- Tetrahydropiperidine

- Piperidine, 1-(5-(3,4-(methylenedioxy)phenyl)valeryl)-

- BDBM50381233

-

- インチ: 1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2

- InChIKey: APZYKUZPJCQGPP-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2)N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 289.167794g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 5

- どういたいしつりょう: 289.167794g/mol

- 単一同位体質量: 289.167794g/mol

- 水素結合トポロジー分子極性表面積: 38.8Ų

- 重原子数: 21

- 複雑さ: 341

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 289.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.156±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、

- PSA: 38.77

Tetrahydropiperine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27894-1g |

Tetrahydropiperine |

23434-88-0 | 97% | 1g |

¥1500.00 | 2021-09-02 | |

| TargetMol Chemicals | T5786-10mg |

TETRAHYDROPIPERINE |

23434-88-0 | 98.04% | 10mg |

¥ 4820 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39140-20mg |

5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |

23434-88-0 | ,HPLC≥98% | 20mg |

¥758.0 | 2023-09-06 | |

| ChemScence | CS-0032425-10mg |

Tetrahydropiperine |

23434-88-0 | 99.45% | 10mg |

$571.0 | 2022-04-27 | |

| Ambeed | A532731-100mg |

5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |

23434-88-0 | 97% | 100mg |

$33.0 | 2025-02-20 | |

| MedChemExpress | HY-N4205-10mg |

Tetrahydropiperine |

23434-88-0 | 99.45% | 10mg |

¥250 | 2024-04-19 | |

| TargetMol Chemicals | T5786-25 mg |

TETRAHYDROPIPERINE |

23434-88-0 | 98.04% | 25mg |

¥ 8,198 | 2023-07-10 | |

| Ambeed | A532731-250mg |

5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |

23434-88-0 | 97% | 250mg |

$50.0 | 2025-02-20 | |

| TargetMol Chemicals | T5786-5 mg |

TETRAHYDROPIPERINE |

23434-88-0 | 98.04% | 5mg |

¥ 2,991 | 2023-07-10 | |

| TargetMol Chemicals | T5786-50 mg |

TETRAHYDROPIPERINE |

23434-88-0 | 98.04% | 50mg |

¥ 12,288 | 2023-07-10 |

Tetrahydropiperine 関連文献

-

1. A convenient reduction of activated olefins by zinc–copper coupleB. Lucas Sondengam,Z. Tanee Fomum,Georges Charles,T. Mac Akam J. Chem. Soc. Perkin Trans. 1 1983 1219

推奨される供給者

Amadis Chemical Company Limited

(CAS:23434-88-0)Tetrahydropiperine

清らかである:99%/99%

はかる:5g/25g

価格 ($):382.0/1335.0